Gabapentin (CAS 60142-96-3) is a synthetic γ-amino acid derivative and a zwitterionic gabapentinoid characterized by its selective binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). In procurement and materials science, it is highly valued not merely as an active pharmaceutical ingredient, but as a critical benchmark compound. Its strict reliance on L-type amino acid transporter 1 (LAT1) for blood-brain barrier penetration, combined with its specific solid-state degradation pathway into a γ-lactam, makes it an indispensable reference material for saturable transport modeling, excipient compatibility screening, and the development of next-generation neuropathic pain therapeutics [1] [2].
Substituting Gabapentin with close analogs like Pregabalin or Baclofen fundamentally compromises specific experimental and formulation workflows. While Pregabalin is a structurally related gabapentinoid, it exhibits linear, non-saturable pharmacokinetics and utilizes multiple transport carriers, rendering it invalid as a strict LAT1-dependent saturable transport model [1]. Baclofen targets GABA_B receptors rather than VGCCs and exhibits a completely different degradation profile [2]. Furthermore, generic amino acids lack the bulky cyclohexane ring that dictates Gabapentin's specific zwitterionic solubility (LogP -1.10) and its highly predictable, excipient-catalyzed intramolecular dehydration into gabapentin-lactam. For rigorous stability stress-testing or LAT1 assay validation, the exact molecular architecture of Gabapentin is non-negotiable.
Gabapentin's absorption and blood-brain barrier penetration are exclusively mediated by the L-type amino acid transporter 1 (LAT1), following saturable Michaelis-Menten kinetics. Compared to Pregabalin, which utilizes multiple carriers and achieves greater than 90% bioavailability with linear pharmacokinetics, Gabapentin's bioavailability drops from approximately 60% to 33% as doses escalate due to LAT1 saturation [1]. In in vitro models, Gabapentin exhibits a Km of approximately 735 µM for LAT1 uptake.
| Evidence Dimension | Bioavailability and Transport Kinetics |
| Target Compound Data | Gabapentin: 30-60% bioavailability (dose-dependent, strictly saturable via LAT1) |
| Comparator Or Baseline | Pregabalin: ≥90% bioavailability (linear, non-saturable via multiple carriers) |
| Quantified Difference | Gabapentin provides a strictly saturable LAT1 transport baseline, whereas Pregabalin bypasses saturation. |
| Conditions | In vivo pharmacokinetic profiling and in vitro BBB models |
Gabapentin is the mandatory reference substrate for validating LAT1-targeted prodrug delivery systems and evaluating saturable transport limitations.
Gabapentin undergoes a highly specific intramolecular cyclization to form a toxic γ-lactam, a reaction that is strictly regulated with a USP limit of less than 0.4% w/w. This degradation is highly sensitive to excipient catalysis; for instance, the presence of PVP K30, lactose, or HP-β-CD significantly accelerates lactam formation following apparent zero-order kinetics[1]. In contrast, other amines like Baclofen are far less sensitive to these specific hydrophilic excipients, making Gabapentin a highly responsive stress-test candidate.
| Evidence Dimension | Solid-State Degradation Rate (Lactamization) |
| Target Compound Data | Gabapentin: Highly catalyzed by PVP K30, lactose, and HP-β-CD |
| Comparator Or Baseline | Baclofen: Degradation only significantly affected by PVP K30 |
| Quantified Difference | Gabapentin exhibits a broader and more predictable sensitivity to hydrophilic excipient-induced cyclization. |
| Conditions | Freeze-dried binary mixtures stored at 50°C under varying humidity |
Its predictable degradation makes Gabapentin an ideal benchmark compound for stress-testing novel pharmaceutical excipients and moisture-protective packaging.
Gabapentin serves as the foundational reference ligand for the α2δ-1 auxiliary subunit of voltage-gated calcium channels. Quantitative binding assays demonstrate that Gabapentin binds with a Kd of 59 nmol/L. This provides a critical baseline for evaluating next-generation gabapentinoids; for example, Mirogabalin exhibits a higher affinity with a Kd of 13.5 nmol/L, while Pregabalin shows a Kd of 62.5 nmol/L [1].
| Evidence Dimension | Binding Affinity (Kd) to α2δ-1 subunit |
| Target Compound Data | Gabapentin: Kd = 59 nmol/L |
| Comparator Or Baseline | Mirogabalin: Kd = 13.5 nmol/L; Pregabalin: Kd = 62.5 nmol/L |
| Quantified Difference | Provides the established mid-nanomolar baseline for α2δ-1 receptor occupancy. |
| Conditions | Human recombinant α2δ-1 subunit binding assays |
Procuring Gabapentin is essential for establishing a validated control baseline when screening novel α2δ-1 targeted compounds.
Despite being highly hydrophilic with an octanol/buffer (pH 7.4) LogP value of -1.10, Gabapentin efficiently accumulates in CNS cells due to its zwitterionic nature and active transport. In comparative steady-state kinetic studies using astrocytes, the intracellular concentration of Gabapentin reaches levels two to four times higher than that of L-leucine, a standard neutral α-amino acid [1].
| Evidence Dimension | Intracellular Accumulation |
| Target Compound Data | Gabapentin (LogP -1.10): 2-4x higher intracellular concentration |
| Comparator Or Baseline | L-leucine: Baseline intracellular concentration |
| Quantified Difference | Gabapentin demonstrates superior concentrative capacity despite high hydrophilicity. |
| Conditions | Astrocyte and CHO cell steady-state kinetic models |
It provides a unique model for formulating highly hydrophilic, zwitterionic APIs that require active transport to penetrate biological barriers.
Due to its strictly saturable kinetics and exclusive reliance on LAT1, Gabapentin is the primary reference standard for validating in vitro blood-brain barrier models and screening LAT1-targeted prodrugs [1].
Its predictable, zero-order lactamization kinetics in the presence of hydrophilic excipients like lactose and PVP K30 make it a rigorous stress-test API for evaluating novel formulation matrices and moisture-barrier packaging [2].
With a well-characterized Kd of 59 nmol/L at the α2δ-1 subunit, Gabapentin is required as the standard comparator when quantifying the potency and dissociation rates of next-generation neuropathic pain therapeutics[3].
Its unique physicochemical profile—highly water-soluble, LogP of -1.10, and zwitterionic at physiological pH—makes it an excellent model compound for developing specialized delivery systems for polar, actively transported molecules [4].
Irritant;Health Hazard